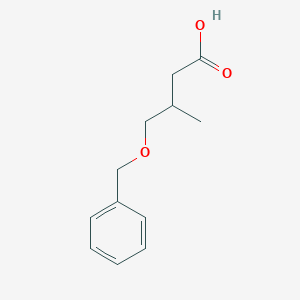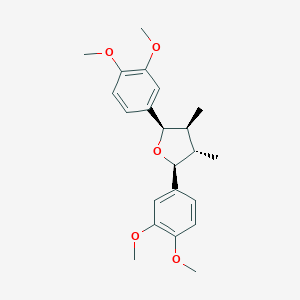
TFA-aha-dU
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TFA-aha-dU typically involves the following steps:
Starting Material: The synthesis begins with deoxyuridine, a naturally occurring nucleoside.
Trifluoroacetylation: The hydroxyl group at the alpha position of deoxyuridine is protected using a trifluoroacetyl group. This step is usually carried out using trifluoroacetic anhydride in the presence of a base such as pyridine.
Hydroxylation: The protected deoxyuridine undergoes hydroxylation at the alpha position to introduce the alpha-hydroxy group. This step can be achieved using various oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch Processing: Large quantities of deoxyuridine are processed in batch reactors.
Continuous Flow Chemistry: Continuous flow reactors are employed to enhance reaction efficiency and yield.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality.
化学反应分析
Types of Reactions
TFA-aha-dU undergoes various chemical reactions, including:
Oxidation: The alpha-hydroxy group can be oxidized to form an alpha-keto group.
Reduction: The trifluoroacetyl group can be reduced to yield the corresponding alcohol.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: The major product is alpha-keto-deoxyuridine.
Reduction: The major product is alpha-hydroxy-deoxyuridine.
Substitution: The major products depend on the substituent introduced, such as methoxy-deoxyuridine or tert-butoxy-deoxyuridine.
科学研究应用
TFA-aha-dU has several scientific research applications:
Antiviral Research: It is studied for its potential to inhibit viral replication by incorporating into viral DNA and causing chain termination.
Anticancer Research: It is investigated for its ability to interfere with DNA synthesis in cancer cells, leading to apoptosis.
Molecular Biology: It is used as a tool to study DNA-protein interactions and DNA repair mechanisms.
Chemical Biology: It serves as a probe to investigate the effects of trifluoroacetylation on nucleoside function and stability.
作用机制
The mechanism of action of TFA-aha-dU involves its incorporation into DNA during replication. The trifluoroacetyl group interferes with the normal base-pairing and hydrogen bonding, leading to errors in DNA synthesis. This results in the inhibition of DNA replication and ultimately causes cell death. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair pathways.
相似化合物的比较
Similar Compounds
Trifluorothymidine (TFT): Another trifluoroacetylated nucleoside analog used in antiviral and anticancer research.
5-Fluorouracil (5-FU): A fluorinated pyrimidine analog used in cancer chemotherapy.
Gemcitabine: A nucleoside analog used as an anticancer agent.
Uniqueness
TFA-aha-dU is unique due to the presence of both a trifluoroacetyl group and an alpha-hydroxy group, which confer distinct chemical and biological properties. Unlike other nucleoside analogs, this compound has a dual mechanism of action involving both base-pairing interference and potential oxidative stress induction.
属性
IUPAC Name |
(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F3N4O7/c21-20(22,23)18(32)25-8-4-2-1-3-7-24-15(30)6-5-12-10-27(19(33)26-17(12)31)16-9-13(29)14(11-28)34-16/h5-6,10,13-14,16,28-29H,1-4,7-9,11H2,(H,24,30)(H,25,32)(H,26,31,33)/b6-5+/t13-,14+,16+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMRZKBUOFUSRQ-JHCHYBNPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CC(=O)NCCCCCCNC(=O)C(F)(F)F)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/C(=O)NCCCCCCNC(=O)C(F)(F)F)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F3N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)










